molecular formula C18H14F3N3OS2 B2501357 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392301-81-4

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2501357
CAS No.: 392301-81-4
M. Wt: 409.45
InChI Key: NFZOMSHQUAWNBG-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions, often using trifluoromethylbenzyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under certain conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include modified thiadiazole derivatives, sulfoxides, sulfones, and various substituted acetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole rings.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which could influence its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-phenyl-1,3,4-thiadiazole
  • 5-(trifluoromethyl)-1,3,4-thiadiazole
  • N-(benzylthio)-1,3,4-thiadiazole

Uniqueness

What sets 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the trifluoromethyl group and the thiadiazole ring, which can confer unique properties such as enhanced stability and specific biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-4-7-13(9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOMSHQUAWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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